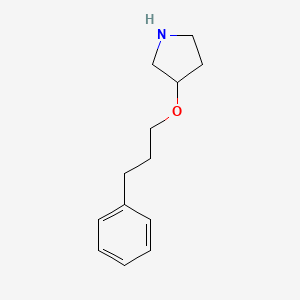

3-(3-Phenylpropoxy)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Derivatives in Drug Discovery and Development

The versatility of the pyrrolidine scaffold has led to its incorporation into a multitude of therapeutic agents across various disease areas. fluorochem.co.uk Pyrrolidine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antidiabetic, antiviral, antibacterial, anti-inflammatory, and neuroprotective effects. sigmaaldrich.comfluorochem.co.uk The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems, which can lead to improved target selectivity and reduced off-target effects. nih.gov

The stereochemistry of the pyrrolidine ring is another critical feature that medicinal chemists leverage. The presence of chiral centers allows for the synthesis of different stereoisomers, which can exhibit distinct biological profiles and binding affinities to their target proteins. nih.gov This ability to fine-tune the spatial arrangement of substituents is a powerful tool in optimizing the efficacy and safety of a drug candidate. Furthermore, the pyrrolidine motif can enhance a drug's aqueous solubility and other pharmacokinetic properties. molport.com The nitrogen atom in the ring can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets like enzymes and receptors. molport.com

Overview of the 3-Phenylpropoxy Substructure within Pyrrolidine-Based Compounds

The 3-phenylpropoxy group is a valuable substructure that is often incorporated into various molecular scaffolds, including pyrrolidine, to modulate their biological activity. This group consists of a phenyl ring connected to a three-carbon aliphatic chain, which is in turn linked to another part of the molecule via an ether or other functional group. The presence of the phenyl ring can facilitate π-π stacking interactions with aromatic residues in a protein's binding pocket, while the flexible propyl linker allows for optimal positioning of the phenyl group to achieve high binding affinity.

In the context of pyrrolidine-based compounds, the 3-phenylpropoxy moiety has been utilized in the design of potent and selective ligands for various biological targets. For instance, it has been incorporated into antagonists for the dopamine (B1211576) D2 and D3 receptors, which are important targets for the treatment of neuropsychiatric disorders. nih.gov The 3-phenylpropoxy group has also been featured in inhibitors of survivin, a protein that is overexpressed in many cancers, highlighting its potential in the development of novel anticancer agents. nih.gov

Research and Findings on 3-(3-Phenylpropoxy)pyrrolidine

While this compound itself is not extensively documented as a standalone therapeutic agent, it is recognized as a valuable chemical intermediate and building block in the synthesis of more complex, biologically active molecules. Its chemical properties make it a useful starting material for the introduction of the 3-(3-phenylpropoxy)pyrrolidinyl moiety into larger drug candidates.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 946759-98-4 |

| Appearance | Not widely reported, likely an oil or low-melting solid |

This data is compiled from chemical supplier information. bldpharm.com

A common commercially available form of this compound is its hydrochloride salt, this compound hydrochloride.

Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C13H20ClNO |

| Molecular Weight | 241.76 g/mol |

| CAS Number | 1185301-70-5 |

| Appearance | Not widely reported, likely a solid |

This data is compiled from chemical supplier information. fluorochem.co.uk

Synthesis

A general synthetic route to this compound would likely involve the O-alkylation of a protected 3-hydroxypyrrolidine derivative, followed by the removal of the protecting group. A plausible synthesis is outlined below:

Protection of the Pyrrolidine Nitrogen: Commercially available 3-hydroxypyrrolidine is first protected, for example, with a tert-butyloxycarbonyl (Boc) group to give N-Boc-3-hydroxypyrrolidine. This prevents the nitrogen from reacting in the subsequent step.

O-Alkylation: The hydroxyl group of N-Boc-3-hydroxypyrrolidine is then alkylated using a suitable 3-phenylpropyl halide, such as (3-bromopropyl)benzene, in the presence of a base like sodium hydride. nih.gov This reaction forms the ether linkage and introduces the 3-phenylpropoxy group.

Deprotection: The final step is the removal of the Boc protecting group from the nitrogen atom. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid, to yield the desired this compound. nih.gov

Biological Significance as a Molecular Substructure

The utility of this compound is evident in its incorporation into larger molecules with defined biological activities. Below are examples of such compounds where the 3-(3-phenylpropoxy)pyrrolidinyl moiety is a key structural feature.

Table of Bioactive Compounds Containing the this compound Moiety

| Parent Compound Name | Brief Description of Activity |

| (S)-3-Chloro-5-ethyl-6-hydroxy-N-((1-(3-phenylpropyl)pyrrolidin-2-yl)methyl)benzamide | An analog of eticlopride (B1201500), investigated as a bitopic ligand for dopamine D2/D3 receptors. nih.gov |

| 5-((3-phenylpropoxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | An analog of UC-112, designed as a survivin inhibitor with potential anti-proliferative properties. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(3-phenylpropoxy)pyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-11-13/h1-3,5-6,13-14H,4,7-11H2 |

InChI Key |

CBOQLKCMPYOHGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Phenylpropoxy Pyrrolidine and Its Analogs

Alkylation and Ether Formation Routes

The primary methods for constructing 3-(3-phenylpropoxy)pyrrolidine and its derivatives involve classical alkylation and etherification reactions, targeting either the oxygen or nitrogen atom of the pyrrolidine (B122466) precursor.

O-Alkylation Procedures for Pyrrolidine Rings

The key structural feature, the 3-phenylpropoxy ether linkage, is typically formed via O-alkylation, most commonly through a Williamson ether synthesis. This procedure involves the reaction of a 3-hydroxypyrrolidine derivative with a suitable 3-phenylpropyl electrophile.

Detailed research findings show that the reaction conditions can be optimized to favor O-alkylation over competing C-alkylation. The use of hard alkylating agents, such as those with tosylate or mesylate leaving groups, in combination with polar aprotic solvents like dimethylformamide (DMF) or dimethylimidazolidinone, promotes the desired ether formation. rsc.org

A common strategy begins with a protected 3-hydroxypyrrolidine, such as N-Boc-3-hydroxypyrrolidine. The hydroxyl group is deprotonated with a strong base, like sodium hydride (NaH), to form a nucleophilic alkoxide. This intermediate then reacts with an alkylating agent, for instance, (3-bromopropyl)benzene, to yield the protected ether. nih.gov Subsequent removal of the protecting group affords the target compound. An analogous synthesis of 1-[2-(3-phenylpropoxy)ethyl]pyrrolidine was achieved by reacting 1-(2-hydroxyethyl)pyrrolidine with sodium metal in toluene, followed by the addition of 3-phenyl-1-bromopropane. ucl.ac.uk

Table 1: O-Alkylation Reaction Parameters for Pyrrolidine Analogs

| Pyrrolidine Precursor | Alkylating Agent | Base | Solvent | Resulting Moiety | Reference |

|---|---|---|---|---|---|

| (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | (3-Bromopropyl)benzene | NaH | DMF | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-phenylpropoxy)pyrrolidine-2-carboxylic acid | nih.gov |

| 1-(2-Hydroxyethyl)pyrrolidine | 3-Phenyl-1-bromopropane | Na | Toluene | 1-[2-(3-Phenylpropoxy)ethyl]pyrrolidine | ucl.ac.uk |

| 1H-Pyrrol-3(2H)-one derivatives | Methyl toluene-p-sulphonate | Various | Dimethylimidazolidinone | 3-Alkoxypyrroles | rsc.org |

N-Alkylation Procedures for Pyrrolidine Rings

N-Alkylation is a fundamental strategy for creating analogs of this compound, allowing for the introduction of various substituents on the pyrrolidine nitrogen. This modification is often employed to explore structure-activity relationships (SAR) in medicinal chemistry. nih.gov

The general procedure involves the reaction of a secondary amine, such as this compound, with an alkyl halide (e.g., iodide, bromide, or chloride). The reaction is typically carried out in the presence of a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the hydrohalic acid formed during the reaction. nih.gov Solvents like acetone (B3395972) or acetonitrile (B52724) are commonly used. For less reactive alkylating agents, the addition of sodium iodide can facilitate the reaction via the Finkelstein reaction. nih.gov

This method has been used to synthesize a wide array of N-alkylated analogs, including those with simple alkyl chains as well as more complex fragments designed to interact with specific biological targets. nih.gov

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the C3 position of the pyrrolidine ring is critical for developing enantiomerically pure compounds. A primary strategy for achieving this is to utilize a chiral starting material from the "chiral pool."

For instance, the stereoselective synthesis of analogs can be achieved by starting with commercially available, optically active precursors like (S)- or (R)-3-hydroxypyrrolidine or derivatives of L-hydroxyproline. nih.govmdpi.com A documented approach used (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid as the chiral scaffold. nih.gov The stereocenters present in this starting material are retained throughout the synthetic sequence, including the O-alkylation step, leading to a final product with a defined absolute configuration.

More advanced methods for the stereoselective synthesis of substituted pyrrolidines have also been developed, although not specifically documented for this compound itself. These include diastereoselective [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which can create densely substituted pyrrolidines with high levels of stereocontrol. acs.org Such modern catalytic methods represent a powerful alternative for accessing specific stereoisomers. acs.orgacs.org

Integration into Complex Molecular Architectures

The this compound scaffold can serve as a valuable building block for the construction of more elaborate molecules, including polycyclic systems and hybrid compounds designed for specific biological applications.

Incorporation into Polycyclic Systems

The pyrrolidine ring is a common motif in polycyclic natural products and complex drug molecules. nih.gov General synthetic strategies have been developed to incorporate pyrrolidine scaffolds into fused, bridged, or spirocyclic systems. While not specifically detailing the use of the 3-(3-phenylpropoxy) substituent, these methods are applicable.

Key strategies include:

Intramolecular Cyclizations : Acid-catalyzed cascade reactions, such as the Pictet-Spengler reaction, can be used to form polycyclic structures from appropriately substituted pyrrolidine derivatives. researchgate.net

Ring-Closing Metathesis (RCM) : RCM is a powerful tool for constructing pyrrolidine-containing bicyclic systems from acyclic diene precursors. beilstein-journals.org

[3+2] Cycloaddition Reactions : The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone of pyrrolidine synthesis and can be employed in intramolecular variants or in tandem with other annulation reactions to build complex polycyclic frameworks from simple starting materials like glycine. mdpi.com

These approaches highlight the versatility of the pyrrolidine ring in synthetic chemistry, enabling its integration into constrained and complex topologies. nih.govmdpi.com

Hybrid Compound Synthesis Strategies

A significant application of the this compound moiety is its use as a scaffold for creating hybrid or bitopic compounds. This strategy involves linking the core scaffold to other distinct pharmacophores to create a single molecule that can interact with multiple biological targets or binding sites.

A prominent example is the development of bitopic ligands for dopamine (B1211576) receptors. nih.gov In this context, a core pyrrolidine structure is functionalized at the nitrogen atom with a linker attached to a secondary pharmacophore, such as a dihydroquinolinone or an indole-2-carboxamide. nih.gov The synthesis of these hybrids relies on the N-alkylation methods described in section 2.1.2, using bespoke alkylating agents that already contain the secondary molecular fragment. This modular approach allows for the systematic variation of the linker length and the nature of the secondary pharmacophore to optimize biological activity. nih.gov

Similarly, pyrrolidine-based analogs have been synthesized by attaching various saturated and unsaturated acyl chains to the nitrogen, creating hybrid lipid-like molecules for evaluation as potential treatments for neglected tropical diseases. nih.gov

Table 2: Examples of Hybrid Compound Strategies

| Pyrrolidine Core | Linker/Functional Group | Secondary Pharmacophore | Synthetic Method | Reference |

|---|---|---|---|---|

| (S)-Nor-eticlopride analog | Butyl chain | Dihydroquinolinone | N-Alkylation | nih.gov |

| (S)-Nor-eticlopride analog | Butyl chain | Benzofuran-2-carboxamide | N-Alkylation | nih.gov |

| D-Prolinol | Palmitoyl chain | N/A | N-Acylation | nih.gov |

Structure Activity Relationship Sar Studies of 3 3 Phenylpropoxy Pyrrolidine Analogs

Impact of Pyrrolidine (B122466) Ring Substitutions on Biological Activity

The pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule. nih.gov Modifications to this ring in 3-(3-phenylpropoxy)pyrrolidine analogs have a profound impact on their biological activity.

Research on eticlopride (B1201500) analogs, which feature a substituted pyrrolidine ring, has shown that the position of substitution is critical. O-alkylation at the 4-position of the pyrrolidine ring generally leads to higher binding affinities for dopamine (B1211576) D2 and D3 receptors compared to analogous N-alkylation at the 1-position. nih.gov For instance, the O-alkylated analog 33 showed significantly higher affinity for both D2 (Ki = 1.77 nM) and D3 (Ki = 0.436 nM) receptors compared to the N-alkylated analog 11 (D2 Ki = 25.3 nM, D3 Ki = 6.97 nM). nih.gov

Furthermore, the nature of the substituent on the pyrrolidine nitrogen is crucial. While small N-alkyl groups were found to be poorly tolerated, the addition of a linker and a secondary pharmacophore can significantly improve binding affinities. nih.gov Conversely, major structural changes such as moving the nitrogen atom within the ring or expanding the pyrrolidine to a piperidine (B6355638) ring have been shown to be detrimental to D2/D3 receptor binding. nih.gov The basicity conferred by the pyrrolidine nitrogen is a key feature, and its substitution pattern can greatly influence receptor interaction. nih.govtandfonline.com

Table 1: Comparison of Binding Affinities (Ki, nM) for O-Alkylated vs. N-Alkylated Eticlopride Analogs at Dopamine D2 and D3 Receptors

| Compound | Modification | D2 Ki (nM) | D3 Ki (nM) |

|---|---|---|---|

| Eticlopride | N-ethyl | 1.1 | 1.8 |

| 5 (nor-eticlopride) | N-H | 20.9 | 7.3 |

| 11 | N-alkylated | 25.3 | 6.97 |

| 33 | O-alkylated (4-position) | 1.77 | 0.436 |

Data sourced from reference nih.gov

Positional Isomerism and Stereochemical Effects

The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are fundamental to biological activity. nih.govbeilstein-journals.org The non-planar nature of the pyrrolidine ring allows for different "puckering" conformations, which can be controlled by the placement and nature of substituents. nih.govresearchgate.net This conformational control is critical as biological targets like receptors and enzymes are chiral and will interact differently with various stereoisomers. nih.gov

For example, in a series of retinoic acid-related orphan receptor γ (RORγt) ligands, the cis-configuration of substituents on a pyrrolidine ring was essential for activity, as it correctly positioned two phenyl rings for a face-to-face stacking interaction. nih.gov Transposition of a methyl group from the C3 to the C4 position in this series resulted in a complete loss of potency, highlighting the strict positional and stereochemical requirements for receptor binding. nih.gov Similarly, studies on fluorinated prolines have shown that the regio- and stereochemistry of fluorine substitution can significantly enhance the conformational stability of the pyrrolidine ring. beilstein-journals.org In the synthesis of eticlopride analogs, specific stereoisomers like (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid are used as starting materials, underscoring the importance of stereocontrol in achieving desired biological outcomes. nih.gov

Substituent Effects on the Phenylpropoxy Moiety

The phenylpropoxy group serves as a crucial recognition element, and modifications to it can significantly alter affinity and selectivity. The three-carbon propoxy chain appears to be optimal in many cases, as seen in sigma receptor ligands where increasing the chain length from phenethyl to phenylpropyl enhanced affinity for both σ1 and σ2 subtypes. nih.gov

Substitution on the phenyl ring is a key strategy for optimization. In a series of survivin inhibitors, increasing the length of an aliphatic chain on a phenyl ring led to increased activity, suggesting the presence of a hydrophobic pocket in the binding site. ontosight.ai In another example, a para-fluoro substituent on a phenyl ring attached to a pyrrolidine scaffold improved the potency (EC50) of RORγt agonists. nih.gov

More dramatic modifications, such as replacing the phenyl ring with non-classical bioisosteres, have also been explored. In one antimalarial series, replacing a phenyl group with a closo-carborane isomer led to improved potency against Plasmodium falciparum. researchgate.net This demonstrates that the aromatic nature of the phenyl ring is not always essential and that other scaffolds with similar spatial and electronic properties can be effective substitutes.

Linker Modifications and Their Influence on Receptor Interactions

In the development of bitopic ligands for dopamine D2/D3 receptors, the addition of a linker and a secondary pharmacophore to the pyrrolidine nitrogen was shown to improve binding affinities where simple N-alkylation was not tolerated. nih.gov The length of the linker is a critical parameter. Studies on multitarget ligands for Alzheimer's disease have shown that both elongation and extension of alkyl linkers can drastically reduce affinity for certain targets, indicating an optimal length for productive receptor interaction. mdpi.com For instance, in a series of pyrazolopyrimidinone (B8486647) derivatives, a four-atom linker was found to be optimal for inhibiting the PDE9A enzyme, with activity decreasing for both shorter and longer linkers. mdpi.com

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a cornerstone of modern drug design, helping to identify the essential three-dimensional arrangement of functional groups required for biological activity. pharmacophorejournal.comresearchgate.net For this compound analogs targeting dopamine receptors, a typical pharmacophore model includes a basic amine (the pyrrolidine nitrogen), an aromatic ring, and a hydrophobic region, all positioned at specific distances from one another. acs.orgmdpi.com

The development of bitopic ligands for D2/D3 receptors illustrates pharmacophore optimization in practice. Starting from the known D2/D3 antagonist eticlopride, researchers added a linker and a secondary pharmacophore (SP) to probe for interactions with a secondary binding pocket on the receptor. nih.gov By systematically varying the SP, they could optimize interactions and improve affinity. This approach confirmed that the pyrrolidine ring orients towards the extracellular space, making it an ideal attachment point for linkers extending to secondary pockets. uni-regensburg.de

Computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to build and refine pharmacophore models. acs.org These methods can quantify the contributions of steric and electrostatic fields, providing a detailed roadmap for designing new analogs with improved activity. pharmacophorejournal.com For D2 antagonists, pharmacophore models often highlight the importance of two aromatic features, a positive ionizable group, and specific hydrogen bond acceptors. pharmacophorejournal.com

Rational Design Principles for Enhanced Affinity and Selectivity

Rational drug design leverages structural information from the target receptor—often obtained from X-ray crystallography or cryo-electron microscopy—to guide the synthesis of more potent and selective ligands. igi-global.comnih.gov The design of selective D2/D3 receptor antagonists based on the this compound scaffold is a prime example of this approach.

The crystal structure of the D3 receptor in complex with eticlopride provided a structural blueprint for designing novel bitopic ligands. nih.govuni-regensburg.de This structure revealed that the pyrrolidine ring is directed towards the extracellular side, suggesting that modifications at the 4-position would be well-tolerated and could be used to attach long linkers or bulky groups to target secondary binding pockets without disrupting the primary interaction. nih.gov This led to the successful design of O-alkylated analogs with high affinity. nih.gov

Another key principle for enhancing selectivity is to exploit differences between receptor subtypes. For example, in designing selective PI3Kα inhibitors, researchers created ligands that could form a specific hydrogen bond with an arginine residue (Arg770) in PI3Kα. mappingignorance.org This interaction was not possible with the corresponding lysine (B10760008) residue in the highly similar PI3Kβ isoform, thus conferring selectivity. mappingignorance.org Similarly, understanding the electrostatic potential differences between receptor subtypes can be used to design ligands that favor one over the other. mappingignorance.org These principles of leveraging structural knowledge to exploit specific interactions and subtle receptor differences are central to the rational design of next-generation therapeutic agents. researchgate.netigi-global.comfrontiersin.org

Preclinical Pharmacological Investigations and Biological Activities of 3 3 Phenylpropoxy Pyrrolidine Derivatives

Receptor Modulation Studies

Histamine (B1213489) H3 Receptor Antagonism

Derivatives of 3-(3-phenylpropoxy)pyrrolidine have been investigated as potential antagonists of the histamine H3 receptor, a target of significant interest for the treatment of various central nervous system disorders. The histamine H3 receptor acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.

Research into non-imidazole H3 antagonists has explored the structure-activity relationships (SAR) of various substituted N-(3-phenoxypropyl)amines. Within this class of compounds, the pyrrolidine (B122466) ring, in conjunction with a phenylpropoxy side chain, has been identified as a key structural motif for achieving potent H3 receptor antagonism. One such derivative, 1-[2-(3-phenylpropoxy)ethyl]pyrrolidine oxalate , was synthesized and evaluated for its activity at the H3 receptor. ucl.ac.uk While detailed binding affinity data for this specific compound is not extensively published, its synthesis underscores the interest in this scaffold for H3 receptor modulation.

Further studies on related structures, such as piperidine (B6355638) analogues, have highlighted the importance of the 3-phenylpropoxy group for receptor interaction. For instance, 1-(3-(3-phenylpropoxy)propyl)piperidine has been documented as a histamine H3 ligand, suggesting that the length and composition of the linker between the basic amine and the phenyl group are critical determinants of affinity and activity. idrblab.net These investigations collectively suggest that the this compound core can serve as a valuable template for the design of novel H3 receptor antagonists.

Table 1: Histamine H3 Receptor Ligand Activity of a Structurally Related Compound

| Compound Name | Receptor Target | Noted Activity |

|---|---|---|

| 1-(3-(3-phenylpropoxy)propyl)piperidine | Histamine H3 | Ligand |

Data derived from publicly available databases. idrblab.net

Dopamine (B1211576) D2/D3 Receptor Antagonism

The dopamine D2 and D3 receptors are well-established targets for antipsychotic medications. The development of ligands with specific profiles for these receptors is a key objective in medicinal chemistry. The this compound moiety has been incorporated into bitopic ligands based on the structure of eticlopride (B1201500), a known D2/D3 antagonist.

In a comprehensive study, a series of eticlopride analogues were synthesized where the N-alkyl group of the pyrrolidine ring was replaced with a linker terminating in a secondary pharmacophore. One of the key compounds synthesized was (S)-3-Chloro-5-ethyl-6-hydroxy-2-methoxy-N-((1-(3-phenylpropyl)pyrrolidin-2-yl)methyl)benzamide . nih.gov This compound and its analogues were evaluated for their binding affinities at human D2 and D3 receptors expressed in HEK293 cells. nih.gov

The structure-activity relationship (SAR) studies revealed that O-alkylation at the 4-position of the pyrrolidine ring was generally more favorable for high affinity binding at both D2 and D3 receptors compared to N-alkylation. nih.gov Functional assays, such as BRET (Bioluminescence Resonance Energy Transfer) assays, confirmed that the lead molecules in this series behaved as antagonists or very weak partial agonists at both D2 and D3 receptors. nih.gov

Table 2: Dopamine D2/D3 Receptor Binding Affinities of a this compound Derivative

| Compound Name | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Functional Activity |

|---|---|---|---|

| (S)-3-Chloro-5-ethyl-6-hydroxy-2-methoxy-N-((1-(3-phenylpropyl)pyrrolidin-2-yl)methyl)benzamide | Data not explicitly provided for this specific analogue in the reference. | Data not explicitly provided for this specific analogue in the reference. | Antagonist/Very Weak Partial Agonist |

Data derived from a study on eticlopride-based D2/D3 receptor bitopic ligands. nih.gov

Opioid Receptor Binding and Activity (e.g., μ-Opioid Receptor)

A review of the scientific literature did not yield specific preclinical pharmacological data for this compound derivatives and their binding and activity at opioid receptors.

Chemokine Receptor (e.g., CXCR4, CCR3) Antagonism

A review of the scientific literature did not yield specific preclinical pharmacological data for this compound derivatives demonstrating antagonism at chemokine receptors such as CXCR4 or CCR3.

Angiotensin II Type 2 (AT2) Receptor Antagonism

A review of the scientific literature did not yield specific preclinical pharmacological data for this compound derivatives as antagonists of the Angiotensin II Type 2 (AT2) receptor.

Imidazoline I2 Receptor Ligand Properties

A review of the scientific literature did not yield specific preclinical pharmacological data for this compound derivatives as ligands for the Imidazoline I2 receptor.

Enzyme Inhibition Profiling

Derivatives of this compound have been evaluated for their inhibitory activity against several key enzymes implicated in various disease states.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Certain pyridine (B92270) derivatives featuring a pyrrolidino group have demonstrated modest inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the micromolar range. joseroda.com Notably, some of these compounds exhibit selectivity for AChE. joseroda.com For instance, a 2-aminopyridine (B139424) derivative with a pyrrolidino substituent showed the most potent and selective inhibition of AChE, with a 50% inhibitory concentration (IC50) of 3.5 µM, while its BuChE inhibition was greater than 100 µM. joseroda.com Kinetic studies of a related 2-chloro derivative revealed a mixed-type inhibition of AChE with a Ki of 6.33 µM. joseroda.com Structure-activity relationship (SAR) analyses suggest that compounds bearing small groups like the pyrrolidino substituent, regardless of other substitutions on the pyridine ring, tend to preferentially inhibit AChE. joseroda.com

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes. researchgate.netnih.gov A series of 1,2,4-oxadiazole (B8745197)/pyrrolidine hybrids were synthesized and evaluated for their DPP-IV inhibitory potential. ua.es Among these, a derivative with a 4-trifluorophenyl substitution on the 1,2,4-oxadiazole ring demonstrated the most significant inhibition, with an IC50 value of 11.32 ± 1.59 μM. ua.es This highlights the potential for developing pyrrolidine-based compounds as DPP-IV inhibitors. ua.esresearchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and hypertension. nih.gov While direct studies on this compound derivatives are limited, research on related sulfonamide derivatives provides insights. For example, N-(3-sulfamoylphenyl)propanamide/benzamide derivatives have been shown to be effective inhibitors of human carbonic anhydrase I (hCA-I) and II (hCA-II). nih.gov One particular derivative, P4, was the most potent against both isoforms, with Ki constants of 0.22 ± 0.01 µM for hCA-I and 0.33 ± 0.05 µM for hCA-II. nih.gov This suggests that incorporating a sulfonamide moiety into a pyrrolidine structure could lead to effective CA inhibitors. nih.govnih.gov

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that represents a target for enhancing the efficacy of certain anticancer drugs. nih.govmdpi.com Benzophenanthridinone analogues with a 3-(3-phenylpropoxy) substituent have been synthesized and evaluated as TDP1 inhibitors. researchgate.net Several of these analogues demonstrated high TDP1 inhibitory activity. researchgate.net For instance, one derivative showed an IC50 of 7 μM and exhibited a synergistic effect with camptothecin (B557342) in MCF-7 breast cancer cells. mdpi.com This line of research indicates the potential of these derivatives as adjuncts in cancer therapy. oaepublish.comsemanticscholar.org

α-Amylase Enzyme Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a strategy for managing type 2 diabetes. nih.govmdpi.com Pyrrolidine derivatives have been investigated as α-amylase inhibitors. nih.govnih.gov In one study, a series of pyrrolidine derivatives were synthesized and tested for their ability to inhibit human salivary α-amylase. nih.gov A 4-methoxy analogue exhibited noteworthy inhibitory activity with an IC50 value of 26.24 μg/mL, which was comparable to the standard drug metformin (B114582) (IC50 of 25.31 μg/mL). nih.gov Another derivative showed an IC50 value of 36.32 μg/mL. nih.gov These findings suggest that the pyrrolidine scaffold is a promising starting point for the design of new α-amylase inhibitors. mdpi.complantprotection.pl

Diverse Biological Activities

Beyond enzyme inhibition, derivatives of this compound and related structures have shown a range of other preclinical biological activities.

Dopamine Receptor Ligands: Eticlopride analogues, which incorporate a pyrrolidine ring, have been synthesized and evaluated for their binding affinities to dopamine D2 and D3 receptors. nih.gov O-alkylated analogues, including those with a 3-phenylpropoxy group, generally showed higher binding affinities compared to their N-alkylated counterparts. nih.gov This suggests their potential as antagonists for these receptors. nih.gov

Anticancer and Radiosensitizing Activity: Benzophenanthridinone analogues containing a 3-(3-phenylpropoxy) group, in addition to inhibiting TDP1, have shown radiosensitizing activity, suggesting their potential to enhance the effectiveness of radiation therapy in cancer treatment. researchgate.net

Antimicrobial Activity: The pyrrolidine scaffold is a component of various compounds with antimicrobial properties. nih.gov For example, pyrrolidine pentamine derivatives have been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, a bacterial resistance enzyme. nih.gov

Neuroprotective Properties: Some 2-aminopyridine derivatives with pyrrolidino substituents have demonstrated neuroprotective effects in cell-based assays against stress induced by oligomycin-A/rotenone. joseroda.com

Anticonvulsant Mechanisms and Modulators (e.g., GABA Transporters, Ion Channels)

Derivatives of pyrrolidine have been investigated for their potential as anticonvulsant agents, with mechanisms often linked to the modulation of inhibitory and excitatory neurotransmission. The core pyrrolidine structure is found in several established antiepileptic drugs. Research suggests that the anticonvulsant effects of some pyrrolidine derivatives may stem from their interaction with gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Molecular docking studies on various N-substituted pyrrolidine derivatives have shown favorable binding affinities with the GABA-A receptor, suggesting a potential GABAergic mechanism of action. jptcp.com The binding energies for several derivatives were calculated to be in the range of -3.2 to -3.7 kcal/mol, indicating a stable interaction with the receptor. jptcp.com

Beyond GABAergic pathways, the modulation of voltage-gated ion channels is another key mechanism for anticonvulsant activity. jptcp.com Some antiepileptic drugs function by blocking voltage-gated sodium channels, which reduces the rapid firing of neurons, or by modulating calcium channels to control irregular rhythmic firing. jptcp.comnih.gov While direct studies on this compound derivatives are limited, related compounds have shown activity. For instance, the compound 2-[4-(3-Phenylpropoxy)-benzylamino]-propanamide has been noted for its anticonvulsant properties, although specific mechanistic data on its interaction with ion channels or GABA transporters have not been detailed. nih.gov The broad activity of the pyrrolidine class of molecules suggests that derivatives incorporating the 3-phenylpropoxy group are candidates for further investigation into these established anticonvulsant pathways.

Antinociceptive Investigations

The 3-phenylpropoxy moiety has been identified as a significant pharmacophore in the development of novel analgesics. Studies on related opioid structures have indicated that the inclusion of a 14-phenylpropyloxy group can dramatically increase antinociceptive potency. acsmedchem.org This has led to the hypothesis that the combination of a basic amine, such as a pyrrolidine ring, and a phenylpropyloxy group could be sufficient for opioid receptor activity, even without the traditional complex ring structures of morphinans. acsmedchem.org

Following this hypothesis, a derivative, 1-(2-(3-phenylpropoxy)ethyl)pyrrolidine (UMB206), was synthesized and evaluated for its opioid receptor binding affinity. acsmedchem.org The investigation confirmed that this compound binds to mu-opioid receptors, which are the primary targets for the analgesic effects of opioids. acsmedchem.org This finding supports the potential for developing simpler, non-morphinan-based antinociceptive agents based on the this compound scaffold. Further research into the structure-activity relationship could optimize this binding and lead to potent analgesic candidates.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1-(2-(3-phenylpropoxy)ethyl)pyrrolidine (UMB206) | Mu-opioid | 3100 nM | acsmedchem.org |

Antimicrobial Activity (Antibacterial, Antifungal)

While the broader class of pyrrolidine derivatives has been a subject of interest in the search for new antimicrobial agents, specific research on the antibacterial or antifungal properties of compounds containing the this compound core is not available in the reviewed literature. Studies have been conducted on other substituted pyrrolidines, such as thiazole-based pyrrolidine derivatives, which have shown selective activity against Gram-positive bacteria like S. aureus and B. cereus. biointerfaceresearch.com Additionally, chlorinated derivatives of 3-phenylpropanoic acid, which share a structural element with the title compound, have demonstrated inhibitory effects against S. aureus and E. coli. nih.gov However, without direct testing, the antimicrobial potential of this compound derivatives remains undetermined.

Antiviral Applications

There is currently no available scientific literature detailing the investigation of this compound derivatives for antiviral applications. Research into antiviral agents has explored various chemical scaffolds, including other pyrrolidine-containing structures and nucleoside analogues, but has not specifically addressed the potential of the this compound framework. google.comresearchgate.netnih.gov

Anticancer and Anti-Proliferative Effects (e.g., Survivin Inhibition)

A significant area of investigation for derivatives of this compound is in the field of oncology, particularly in the development of inhibitors for the anti-apoptotic protein survivin. Survivin is overexpressed in many human cancers and is associated with tumor proliferation, apoptosis inhibition, and drug resistance, making it an attractive target for cancer therapy. arkat-usa.org

Research into novel survivin inhibitors based on an oxyquinoline scaffold led to the synthesis and evaluation of 5-((3-phenylpropoxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (designated as compound 10b). researchgate.net This compound is a derivative that incorporates the 3-phenylpropoxy and pyrrolidine moieties. The study aimed to explore how modifying the chain length between the oxygen linker and the phenyl ring affects anti-proliferative activity compared to a parent compound. researchgate.net

The in vitro anti-proliferative activity of this derivative was assessed against a panel of human cancer cell lines, including A375 (melanoma), M14 (melanoma), PC-3 (prostate cancer), and M14/LCC6MDR1 (a multidrug-resistant melanoma cell line). The results, measured as IC50 values, indicated that extending the carbon chain to the 3-phenylpropoxy length maintained notable anti-proliferative effects across the tested cell lines. researchgate.net This demonstrates that the this compound structural motif can be incorporated into larger molecules to create potent anticancer agents that function through mechanisms such as survivin inhibition.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A375 (Melanoma) | 2.3 | researchgate.net |

| M14 (Melanoma) | 2.8 | researchgate.net |

| PC-3 (Prostate) | 1.5 | researchgate.net |

| M14/LCC6MDR1 (Multidrug-Resistant Melanoma) | 2.1 | researchgate.net |

Neuroprotective Properties

The pyrrolidine scaffold is a component of various compounds investigated for neuroprotective effects against the multifactorial nature of neurodegenerative diseases. ontosight.ai While direct studies on this compound are sparse, research on related structures highlights the potential of this chemical class. For instance, certain 2-oxo-5-aryl-pyrrolidine derivatives have demonstrated the ability to protect neuroblastoma cells from oxidative stress induced by hydrogen peroxide. arkat-usa.orgresearchgate.net

In other studies, the modification of the neuroprotective flavonoid fisetin (B1672732) with a pyrrolidine group at the 4' position, in combination with a 3' hydroxyl group, resulted in a derivative with outstanding neuroprotective activity, showing an EC50 of 5 nM in an in vitro neuroprotection model. nih.gov This derivative was also able to maintain levels of the endogenous antioxidant glutathione (B108866) under conditions of oxidative stress. nih.gov These findings suggest that the inclusion of a pyrrolidine ring can be a key structural feature for conferring potent neuroprotective properties, making this compound derivatives worthy candidates for future research in this area.

Protein Stabilization (e.g., Amyloidogenic Immunoglobulin Light Chain)

A promising therapeutic application for 3-phenylpropoxy-pyrrolidine derivatives is in the treatment of light chain (AL) amyloidosis. This disease is caused by the misfolding and aggregation of immunoglobulin light chains (LCs) secreted by plasma cells, leading to organ damage. researchgate.netnih.gov A key therapeutic strategy is the use of small molecule "kinetic stabilizers" that bind to the native state of the LCs, preventing the conformational changes that lead to aggregation and toxicity. researchgate.netbiorxiv.org

Research has identified that a 3-alkyl-3-phenylpyrrolidine-2-pyridone scaffold serves as a potent kinetic stabilizer of amyloidogenic LCs. nih.gov These molecules are designed to replace less favorable "aromatic cores" in earlier stabilizers, resulting in compounds with reduced plasma protein binding and improved potency. nih.gov X-ray crystallography has shown that these stabilizers bind to a conserved, cryptic pocket at the interface between the two variable domains of the LC dimer. researchgate.netnih.gov By preferentially binding to and stabilizing this native dimeric structure, these compounds can halt the amyloid cascade at its origin. researchgate.netresearchgate.net The 3-alkyl-3-phenylpyrrolidine-2-pyridone based stabilizers have been shown to be effective in stabilizing multiple patient-derived LCs in human plasma, marking them as promising candidates for treating the proteinopathy component of AL amyloidosis. nih.gov

Computational Chemistry and Molecular Modeling for 3 3 Phenylpropoxy Pyrrolidine Research

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown or not well-defined, ligand-based drug design (LBDD) serves as a powerful alternative. biosolveit.de This strategy leverages the information from a set of known active ligands to develop a model, or pharmacophore, that defines the essential steric and electronic features required for biological activity. dovepress.comnih.govijrpr.com This model then acts as a template for designing new molecules with improved potency and selectivity. drugdesign.orgnih.gov

Conformationally Sampled Pharmacophore (CSP) Modeling

The Conformationally Sampled Pharmacophore (CSP) method is an advanced LBDD technique that considers the full range of accessible conformations for a set of ligands. nih.govacs.org By analyzing the conformational space sampled by different molecules and relating it to their biological activity, a quantitative pharmacophore model can be developed. nih.gov This approach is particularly valuable because it acknowledges the flexible nature of molecules and increases the probability of identifying the specific 3D arrangement (the bioactive conformation) responsible for interacting with the receptor. nih.gov

For a series of compounds containing the 3-(3-phenylpropoxy)pyrrolidine moiety, CSP can be used to compare the conformational distributions of high-affinity and low-affinity ligands. The overlap of these distributions helps to identify the key spatial arrangements of pharmacophoric points—such as aromatic rings, hydrogen bond acceptors/donors, and hydrophobic centers—that are crucial for potent receptor binding. nih.gov This method can be extended to create quantitative models that predict the efficacy and affinity of novel, structurally diverse ligands, guiding further optimization. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, or "descriptors." researchgate.netresearchgate.net By establishing a mathematical relationship, QSAR models can predict the activity of newly designed compounds before their synthesis, saving significant time and resources. tandfonline.com

In the context of this compound derivatives, research has focused on understanding the structure-activity relationships (SAR) for dopamine (B1211576) D2/D3 receptor antagonists. nih.govnih.gov Studies on eticlopride (B1201500) analogues, where the 3-(3-phenylpropoxy) group is incorporated via O-alkylation at the 4-position of the pyrrolidine (B122466) ring, have demonstrated that this modification is well-tolerated and can lead to high-affinity binders. nih.govacs.org For instance, O-alkylated analogues consistently show higher binding affinities compared to their N-alkylated counterparts. nih.govnih.gov

| Compound | Modification Type | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) |

|---|---|---|---|

| Eticlopride | Parent Compound | 0.54 | 0.18 |

| Compound 11 | N-Alkylated | 25.3 | 6.97 |

| Compound 33 | O-Alkylated Analogue | 1.77 | 0.436 |

| Compound 34 | O-Alkylated Analogue | 2.57 | 0.444 |

| Compound 46 | O-Alkylated Analogue | 2.54 | 0.797 |

| Compound 47 | O-Alkylated Analogue | 2.29 | 0.493 |

Data sourced from Kumar V, et al. (2021). nih.gov

Receptor-Ligand Docking Simulations

When the 3D structure of the target receptor is available, receptor-ligand docking simulations are a powerful structure-based drug design tool. researchgate.net This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex. uni-regensburg.de The crystal structure of the human dopamine D3 receptor (D3R) in complex with the antagonist eticlopride has served as a critical starting point for such studies. nih.govnih.gov

Molecular modeling based on this crystal structure confirms that modifications at the 4-position of eticlopride's pyrrolidine ring, such as the introduction of a 3-phenylpropoxy group, are well-tolerated within the binding pockets of both D2 and D3 receptors. nih.govnih.gov Docking simulations show that the pyrrolidine ring is oriented toward the extracellular space, while the aromatic part of the molecule sits (B43327) within the orthosteric binding pocket. uni-regensburg.de The tertiary amine of the pyrrolidine ring typically forms a crucial salt bridge with a highly conserved aspartic acid residue (Asp1103.32), which is critical for high-affinity binding in aminergic receptors. nih.gov

Docking studies on O-alkylated analogues containing the 3-phenylpropoxy moiety reveal that these modifications can be accommodated without disrupting key interactions, rationalizing their high binding affinities. nih.gov These models are essential for designing bitopic ligands or bioconjugates, where long linkers or bulky groups are attached to the core scaffold. nih.govresearchgate.net

Molecular Dynamics and Quantum Mechanical Studies

To further refine the understanding gained from docking, Molecular Dynamics (MD) simulations and Quantum Mechanical (QM) methods are employed. MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational fluctuations over time. tandfonline.comresearchgate.netmdpi.comnih.gov By simulating the movement of atoms, MD can confirm that a ligand remains stably bound in the active site, validating the interactions predicted by docking. nih.govnih.gov For pyrrolidine derivatives, MD simulations have been used to confirm the stability of predicted ligands within the binding sites of their target proteins. tandfonline.comnih.gov

Quantum mechanical methods offer the most accurate description of the electronic properties of molecules, which govern their interactions. rsc.orgnih.gov QM calculations can reveal details about charge distribution, electrostatic potential, and the nature of non-covalent interactions (like hydrogen bonds and π-π stacking) that are fundamental to ligand binding but may be oversimplified in classical methods. royalsocietypublishing.orgmdpi.com In drug-receptor interactions, QM can be used to study the orientation of a ligand as it approaches the receptor, demonstrating that the receptor's electrostatic field can induce a preferred orientation in the ligand even at a distance. royalsocietypublishing.org For complex systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, treating the critical active site with high-level QM theory and the surrounding protein environment with more efficient MM methods. rsc.orgmdpi.com These advanced computational studies provide a detailed, energetic, and dynamic picture that is invaluable for the rational design of potent and selective molecules based on the this compound scaffold.

Preclinical Metabolic Fate and Pharmacokinetic Investigations of 3 3 Phenylpropoxy Pyrrolidine Analogs

In Vitro Biotransformation Pathways

The biotransformation of a drug candidate significantly influences its efficacy, safety, and duration of action. For pyrrolidine-containing compounds, several metabolic pathways have been identified, primarily involving oxidative metabolism and potential intramolecular rearrangements.

Oxidative Metabolism Mechanisms (e.g., Pyrrolidine (B122466) δ-Oxidation, Cytochrome P450 Involvement)

The pyrrolidine ring is susceptible to oxidative metabolism, a key phase I reaction catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. A critical metabolic pathway for some pyrrolidine-containing drugs is δ-oxidation (oxidation at the 5-position of the pyrrolidine ring). This process can lead to the formation of a cyclic hemiaminal intermediate.

A notable example of this is the metabolism of daclatasvir (B1663022), an inhibitor of the hepatitis C virus nonstructural protein 5A. googleapis.com Studies have shown that daclatasvir undergoes δ-oxidation of its pyrrolidine moiety, which is a primary oxidative pathway. googleapis.com This initial oxidation is followed by a ring-opening to form an aminoaldehyde intermediate. googleapis.com Similarly, the metabolism of daridorexant, a dual orexin (B13118510) receptor antagonist, involves hydroxylation at the 5-position of the pyrrolidine ring to form a cyclic hemiaminal. nih.gov This initial step is catalyzed mainly by CYP3A4, which is responsible for a significant portion of its metabolic turnover. nih.gov

The specific CYP isoforms involved in the metabolism of pyrrolidine-containing compounds can vary. For instance, while CYP3A4 is the major enzyme in daridorexant metabolism, other CYPs like CYP1A1 have been shown to mediate the metabolism of other complex molecules containing heterocyclic rings. researchgate.netdokumen.pub The phenylpropoxy side chain of 3-(3-Phenylpropoxy)pyrrolidine would also be a potential site for oxidative metabolism, such as aromatic hydroxylation or O-dealkylation, further contributing to the complexity of its metabolic profile.

Intramolecular Rearrangements

Following the initial oxidative attack, the resulting intermediates of pyrrolidine-containing compounds can undergo intramolecular rearrangements to form more stable metabolites. In the case of daclatasvir, the aminoaldehyde intermediate formed after pyrrolidine ring opening undergoes an intramolecular reaction between the aldehyde group and a proximal imidazole (B134444) nitrogen atom. googleapis.com This rearrangement is a significant pathway, and the resulting metabolite has been well-characterized. googleapis.com

A similar rearrangement is observed in the metabolism of daridorexant, where the aldehyde resulting from the hydrolytic ring-opening of the hemiaminal cyclizes onto a benzimidazole (B57391) nitrogen atom, forming a new six-membered ring. nih.gov This type of intramolecular rearrangement represents a detoxification pathway, as it can prevent the reactive aldehyde intermediate from binding to cellular macromolecules. googleapis.com Other types of intramolecular rearrangements have been reported for complex drug molecules, often mediated by CYP enzymes, leading to metabolites with the same elemental composition as the parent drug but with a different chemical structure. researchgate.netdokumen.pub

Metabolic Stability Assessments

The metabolic stability of a drug candidate is a crucial parameter evaluated during preclinical development, as it influences the drug's half-life and oral bioavailability. The pyrrolidine ring, while a common scaffold in medicinal chemistry, can be a site of metabolic liability.

In vitro assays using liver microsomes or hepatocytes are standard methods to assess metabolic stability. The intrinsic clearance (CLint) and metabolic half-life (t½) are common metrics derived from these studies. For some pyrrolidine-containing compounds, metabolic instability can be a challenge. For example, a histone deacetylase 1 (HDAC1) inhibitor containing a pyrrolidine ring showed a high intrinsic clearance of >500 μL/min/mg in rat liver microsomes (RLM).

Strategies to improve the metabolic stability of pyrrolidine analogs often involve structural modifications. These can include the introduction of fluorine or hydroxyl groups to the pyrrolidine ring to block sites of metabolism or alter the electronic properties of the molecule. Replacing the pyrrolidine ring with a more metabolically stable ring system, such as a piperidine (B6355638) or morpholine, is another common approach to enhance metabolic stability. For instance, replacing a pyrrolidine ring with a piperidine ring in a series of ROCK2 inhibitors led to improved metabolic stability.

Below is a hypothetical data table illustrating how metabolic stability might be presented for analogs of this compound, based on general principles observed for similar compounds.

| Compound ID | Structural Modification | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) |

| This compound | Parent Compound | Data not available | Data not available |

| Analog A | 4-Fluoro-pyrrolidine | Likely increased | Likely decreased |

| Analog B | 4-Hydroxy-pyrrolidine | Likely increased | Likely decreased |

| Analog C | Piperidine replacement | Likely significantly increased | Likely significantly decreased |

| Analog D | Phenyl ring hydroxylation | Likely decreased | Likely increased |

This table is illustrative and based on general metabolic trends for pyrrolidine-containing compounds. Actual values would need to be determined experimentally.

Bioavailability Considerations in Preclinical Development

Oral bioavailability is a critical pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches systemic circulation. The physicochemical properties of the pyrrolidine ring, such as its lipophilicity and conformational rigidity, can positively influence pharmacokinetic properties, including oral absorption and bioavailability.

However, extensive first-pass metabolism can limit the oral bioavailability of pyrrolidine-containing compounds. Therefore, understanding the metabolic pathways and stability is essential for predicting and improving bioavailability. For compounds with low bioavailability due to metabolism, formulation strategies can be employed. For example, the development of an amorphous solid dispersion (ASD) formulation for the P2X3 receptor antagonist eliapixant (B607290) significantly improved its bioavailability compared to an immediate-release tablet. Preclinical studies in rats and dogs confirmed the enhanced exposure with the novel formulation.

The interplay between metabolic stability and bioavailability is a key consideration in the preclinical development of any new chemical entity. For analogs of this compound, a balance must be struck between achieving the desired pharmacological activity and engineering a molecule with a favorable pharmacokinetic profile, including acceptable oral bioavailability.

The following table provides a hypothetical overview of preclinical pharmacokinetic parameters that would be assessed for this compound and its analogs.

| Compound ID | Animal Model | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| This compound | Rat | Data not available | Data not available | Data not available | Data not available |

| Analog A | Rat | Variable | Variable | Variable | Variable |

| Analog B | Dog | Variable | Variable | Variable | Variable |

This table is for illustrative purposes. The parameters shown are typically evaluated in preclinical pharmacokinetic studies.

Advanced Analytical Techniques in the Characterization of 3 3 Phenylpropoxy Pyrrolidine

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools used to provide detailed information about the carbon-hydrogen framework and the functional groups present in 3-(3-phenylpropoxy)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the connectivity and chemical environment of each atom.

For derivatives containing the this compound scaffold, ¹H and ¹³C NMR spectra are typically acquired on spectrometers operating at frequencies such as 400 MHz. nih.gov The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov

While specific spectral data for the parent compound is not detailed in readily available literature, analysis of its derivatives allows for a general understanding. For instance, in complex analogues, the protons of the phenylpropoxy group and the pyrrolidine (B122466) ring would exhibit characteristic signals. The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.1-7.3), while the aliphatic protons of the propoxy chain and the pyrrolidine ring would be found in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to assign these proton and carbon signals unambiguously. unl.edu

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence. For related compounds, IR spectra are often obtained neat (as a pure liquid) on a Fourier-transform infrared (FTIR) spectrometer. nih.gov The vibrational frequencies are reported in wavenumbers (cm⁻¹).

For this compound, the IR spectrum would be expected to show several key absorptions:

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹ corresponding to the C-H bonds of the phenyl group.

C-H stretching (aliphatic): Strong peaks just below 3000 cm⁻¹ for the C-H bonds of the propoxy and pyrrolidine moieties.

C-O-C stretching: A strong, characteristic absorption in the 1250-1050 cm⁻¹ region, indicative of the ether linkage.

N-H stretching: A moderate, often broad, peak in the 3500-3300 cm⁻¹ region for the secondary amine of the pyrrolidine ring.

Aromatic C=C bending: Peaks in the 1600-1450 cm⁻¹ region.

The table below summarizes the expected IR absorption ranges for the principal functional groups in the molecule.

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3500 - 3300 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Alkane Groups | C-H Stretch | 3000 - 2850 |

| Ether | C-O-C Stretch | 1250 - 1050 |

| Aromatic Ring | C=C Bending | 1600 - 1450 |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique formula has a distinct exact mass. For complex derivatives of this compound, HRMS is routinely used to confirm their composition. nih.gov Techniques like Electrospray Ionization (ESI) are common for generating the ions for analysis. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. An LC system separates the components of a mixture, which are then introduced into the mass spectrometer. In the MS/MS process, a specific precursor ion (e.g., the molecular ion of the target compound) is selected, fragmented, and the resulting product ions are detected. This provides a high degree of sensitivity and selectivity. While specific LC-MS/MS methods for this compound are not prominently published, this technique would be the method of choice for its quantification in complex biological matrices.

For related structures, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, where the compound is separated on a GC column before being ionized and detected by the mass spectrometer, typically using Electron Impact (EI) ionization. nih.gov

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for both the purification of synthesized compounds and the determination of their purity.

Purification Methods

Flash column chromatography is a standard method for purifying multigram quantities of organic compounds. nih.gov For derivatives of this compound, silica (B1680970) gel is commonly used as the stationary phase, with solvent mixtures such as acetone (B3395972) in chloroform (B151607) or ethyl acetate (B1210297) in hexanes serving as the mobile phase (eluent). nih.gov The separation is monitored by Thin-Layer Chromatography (TLC), which uses a small plate coated with silica gel to quickly assess the progress of a reaction and the composition of column fractions. rsc.org

Purity and Separation Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of a final compound. nih.gov A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase carries it through to a detector. The time it takes for the compound to pass through the column is its retention time. A pure sample should ideally show a single peak. Purity is often assessed as a percentage of the total peak area. For chiral molecules, specialized chiral HPLC columns (e.g., CHIRALCEL® or CHIRALPAK®) are used to separate enantiomers and determine enantiomeric excess (ee). nih.gov

The table below outlines typical chromatographic methods used in the analysis of compounds related to this compound.

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method |

| Flash Chromatography | Purification | Silica Gel | Acetone/Chloroform, Ethyl Acetate/Hexanes | TLC with UV or stain |

| Thin-Layer Chromatography | Reaction Monitoring | Silica Gel | Varies based on analyte polarity | UV light (254 nm) |

| High-Performance Liquid Chromatography (HPLC) | Purity Determination | C18 (Reversed-Phase) | Acetonitrile (B52724)/Water, Methanol/Water | UV (e.g., 254 nm) |

| Chiral HPLC | Enantiomeric Separation | Chiral (e.g., CHIRALCEL) | Varies (e.g., Hexane/Isopropanol) | UV (e.g., 254 nm) |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

While dedicated academic studies focusing exclusively on 3-(3-Phenylpropoxy)pyrrolidine are not extensively documented in publicly available literature, its structural components—the pyrrolidine (B122466) ring and the phenylpropoxy group—are well-represented in medicinal chemistry research. The academic contributions related to this compound are therefore understood through the lens of its constituent parts and analogous structures.

The pyrrolidine ring is a prominent scaffold in drug discovery, valued for its three-dimensional structure which allows for diverse biological interactions. nih.govbohrium.com It is a key component in a multitude of biologically active compounds, including those with anticancer, antidiabetic, anti-inflammatory, and central nervous system activities. bohrium.combohrium.comfrontiersin.org Research has consistently shown that substitutions on the pyrrolidine ring, particularly at the 3-position, can significantly influence the pharmacological profile of a molecule. bohrium.comacs.org

The 3-alkoxy substituent, in this case, a 3-phenylpropoxy group, is a feature that has been explored in the context of various receptor systems. For instance, a patent for 3-aminopyrrolidine (B1265635) derivatives highlights the synthesis of 3-alkoxypyrrolidines as potential modulators of chemokine receptors, which are involved in inflammatory and autoimmune diseases. google.com This suggests that the ether linkage at the 3-position of the pyrrolidine ring is a viable strategy for generating compounds with immunomodulatory potential.

Furthermore, studies on dopamine (B1211576) D2/D3 receptor ligands have shown that O-alkylation on the pyrrolidine ring can be advantageous for achieving high binding affinities. nih.gov Specifically, the introduction of an alkoxy group at the 4-position of a pyrrolidine ring in eticlopride (B1201500) analogues led to compounds with enhanced binding to these receptors. nih.gov While this is a different position, it underscores the importance of alkoxy substituents on the pyrrolidine core for modulating interactions with G-protein coupled receptors.

In essence, the academic significance of this compound lies in its representation of a class of compounds—3-alkoxypyrrolidines—that hold potential for therapeutic applications. The synthesis of such compounds is generally achievable through methods like the alkylation of a hydroxylated pyrrolidine precursor. google.com The key academic contribution is the establishment of the pyrrolidine scaffold as a "privileged" structure in medicinal chemistry and the demonstration that 3-alkoxy substitution is a promising avenue for the development of novel bioactive molecules.

Emerging Research Avenues for this compound and its Derivatives

The limited specific research on this compound presents a landscape rich with opportunities for future investigation. Based on the broader understanding of pyrrolidine derivatives, several emerging research avenues can be proposed for this compound and its analogues.

Table 1: Potential Research Areas for this compound and its Derivatives

| Research Area | Rationale | Potential Applications |

| Neurological Disorders | The pyrrolidine scaffold is present in many CNS-active drugs. The phenylpropoxy moiety could interact with various receptors in the brain. | Development of novel treatments for depression, anxiety, Parkinson's disease, or schizophrenia. |

| Inflammation and Immunology | 3-Alkoxypyrrolidine derivatives have been patented as chemokine receptor modulators. google.com | Discovery of new anti-inflammatory agents for conditions like rheumatoid arthritis or inflammatory bowel disease. |

| Oncology | Pyrrolidine derivatives have shown significant potential as anticancer agents by targeting various cellular pathways. bohrium.com | Investigation as a novel scaffold for the development of targeted cancer therapies. |

| Infectious Diseases | The pyrrolidine ring is a core structure in some antiviral and antibacterial agents. frontiersin.org | Exploration of its potential as a lead compound for new antibiotics or antivirals. |

| Metabolic Disorders | Certain pyrrolidine derivatives have been investigated for their antidiabetic properties. bohrium.comnih.gov | Research into its effects on metabolic pathways could lead to new treatments for diabetes and obesity. |

A primary research direction would be the comprehensive pharmacological profiling of this compound to identify its primary biological targets. This could involve broad screening against a panel of receptors, enzymes, and ion channels. Given the structural similarities to known bioactive molecules, particular attention could be paid to its potential effects on the central nervous system and on inflammatory pathways.

Another significant avenue of research lies in the synthesis and evaluation of a library of derivatives. Modifications could include:

Stereochemistry: Investigating the biological activity of the individual enantiomers of this compound, as the stereochemistry of substituents on the pyrrolidine ring is often crucial for activity. nih.gov

Substitution on the Phenyl Ring: Introducing various substituents on the phenyl group could modulate the electronic and steric properties, potentially leading to enhanced potency or selectivity for a particular biological target.

Variation of the Alkoxy Linker: Altering the length and rigidity of the propoxy chain could fine-tune the compound's interaction with its binding site.

N-Substitution of the Pyrrolidine Ring: Introducing different functional groups on the pyrrolidine nitrogen could significantly impact the compound's physicochemical properties and biological activity. bohrium.com

Finally, computational studies, such as molecular docking and dynamics simulations, could be employed to predict potential binding modes of this compound and its derivatives with various biological targets, thereby guiding synthetic efforts and biological testing. The development of efficient and stereoselective synthetic routes to these derivatives would also be a valuable area of academic pursuit. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Phenylpropoxy)pyrrolidine, and how can intermediates be purified effectively?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions between pyrrolidine derivatives and 3-phenylpropyl electrophiles (e.g., bromides or tosylates). For example, analogous pyrrolidine syntheses use ethanol as a solvent with catalytic piperidine under controlled temperatures (0–5°C) to minimize side reactions . Purification typically employs column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethyl acetate/hexane. Confirmation of purity should involve TLC and HPLC (>95% purity threshold).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm) are key markers.

- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- IR : Absorbance bands for ether linkages (C-O-C, ~1100 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹).

- Cross-referencing with PubChem data for analogous pyrrolidine derivatives ensures accuracy .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335 risk).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen, away from oxidizers .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodology : Implement a 2³ factorial design to test variables:

- Factors : Temperature (25°C vs. 50°C), solvent polarity (ethanol vs. DMF), and catalyst loading (5% vs. 10% piperidine).

- Responses : Yield, purity, and reaction time.

- Analysis : ANOVA to identify significant interactions. For example, higher temperatures may accelerate reactions but increase byproduct formation .

Q. What computational strategies predict the reactivity and stability of this compound in novel reactions?

- Methodology :

- Quantum Chemistry : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for ether bond cleavage or ring-opening reactions.

- Molecular Dynamics : Simulate solvent effects (e.g., polar vs. nonpolar) on conformational stability.

- ICReDD Framework : Integrate computational predictions with experimental validation to prioritize reaction pathways .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 3-(4-methoxyphenyl)pyrrolidine ).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Collaborative Databases : Submit data to platforms like PubChem to benchmark against peer-reported values .

Q. What reactor design considerations are critical for scaling up this compound synthesis?

- Methodology :

- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions.

- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted phenylpropyl halides.

- Process Control : Use real-time PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported melting points or reaction yields.

- Resolution Steps :

- Verify experimental conditions (solvent purity, calibration of instruments).

- Replicate studies using standardized protocols (e.g., IUPAC guidelines).

- Apply meta-analysis to identify outliers or systematic errors in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.